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molecular formula C10H7N3O2 B3275444 1-methyl-6-nitro-1H-indole-3-carbonitrile CAS No. 625115-89-1

1-methyl-6-nitro-1H-indole-3-carbonitrile

Cat. No. B3275444
M. Wt: 201.18 g/mol
InChI Key: QVYGIWDAFQMSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232312B2

Procedure details

1.6 g 6-nitro-1H-indole-3-carbonitrile are dissolved in 45 ml of tetrahydrofuran, combined with 1 g potassium-tert.-butoxide and stirred for 30 minutes. Then a solution of 560 μl methyl iodide in 5 ml of tetrahydrofuran is slowly added dropwise and the mixture is stirred for 5 hours. The solvents are eliminated in vacuo, water is added and the pH is adjusted to 4 by the addition of citric acid. The solid is suction filtered and washed with water and some cold methanol.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
potassium tert.-butoxide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
560 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:13]#[N:14])=[CH:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[K].[CH3:16]C(C)([O-])C.CI.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O>[CH3:16][N:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=2)[C:8]([C:13]#[N:14])=[CH:9]1 |f:1.2,^1:14|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)C#N
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
potassium tert.-butoxide
Quantity
1 g
Type
reactant
Smiles
[K].CC(C)([O-])C
Step Three
Name
Quantity
560 μL
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1C=C(C2=CC=C(C=C12)[N+](=O)[O-])C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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